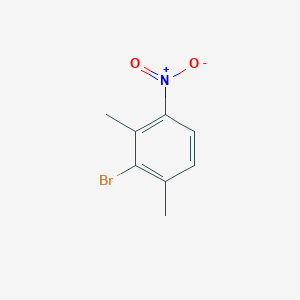

2-Bromo-1,3-dimethyl-4-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZIUZUDLBDCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496214 | |

| Record name | 2-Bromo-1,3-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60956-25-4 | |

| Record name | 2-Bromo-1,3-dimethyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60956-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,3-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1,3-dimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-dimethyl-4-nitrobenzene, with the CAS number 60956-25-4 , is a substituted aromatic nitro compound. Its structure, featuring a benzene ring with bromo, methyl, and nitro functional groups, makes it a molecule of interest in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications, particularly in the realm of biomedical research and as a versatile chemical intermediate. Nitroaromatic compounds are known for their diverse biological activities, and this compound serves as a valuable scaffold for the development of novel molecules.[1][2][3]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. Data for related compounds is also included for comparative purposes.

| Property | Value | Related Compound Data |

| CAS Number | 60956-25-4 | 2-Bromo-1,3-dimethyl-5-nitrobenzene: 53906-84-6[4] |

| Molecular Formula | C₈H₈BrNO₂ | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol [4] | 230.06 g/mol [4] |

| Melting Point | Not available | 2-Bromo-1-methyl-4-nitrobenzene: 76-77 °C |

| Boiling Point | Not available | m-Bromonitrobenzene: 117-118 °C at 9 mmHg[5] |

| Solubility | Not available | 1,2-dimethyl-4-nitrobenzene is slightly soluble in water, but soluble in alcohol and ether.[6] |

| Appearance | Solid (predicted) | 1-Bromo-4-nitrobenzene: light yellow powder[7] |

Synthesis

The synthesis of this compound can be achieved through the nitration of 2-bromo-1,3-dimethylbenzene. The following is a detailed experimental protocol based on established methods for the nitration of similar aromatic compounds.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromo-m-xylene (1 equivalent)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (68%)

-

Ice

-

Water

-

Sodium Bicarbonate solution (5%, aqueous)

-

Ethanol (for recrystallization)

-

Dichloromethane or Diethyl Ether (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

-

Heating mantle or oil bath

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid with constant stirring, ensuring the temperature is maintained below 10 °C.[8]

-

Nitration Reaction: In a separate three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2-bromo-m-xylene in a minimal amount of concentrated sulfuric acid. Cool this mixture to 0-5 °C using an ice bath.

-

Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-bromo-m-xylene, maintaining the reaction temperature between 0-5 °C. The rate of addition should be controlled to prevent a rapid increase in temperature.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate of the crude product should form.

-

Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold water until the washings are neutral to litmus paper.

-

Further wash the crude product with a cold 5% sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.

-

Dry the purified product under vacuum.

Synthesis Pathway Diagram

Caption: Electrophilic aromatic substitution for the synthesis of this compound.

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs suggest several areas of potential interest for researchers and drug development professionals.

Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] The nitro group can be crucial for therapeutic action, often initiated by enzymatic reduction within target cells, leading to the formation of cytotoxic reactive nitrogen species.[1]

This compound can serve as a versatile intermediate in the synthesis of more complex molecules. The bromo-substituent provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The nitro group can be readily reduced to an amino group, a common pharmacophore in many drug molecules, which can then be further functionalized.

Given the known activities of related nitroaromatic compounds, this compound and its derivatives could be investigated for:

-

Antimicrobial Activity: As many nitro-containing molecules exhibit antibacterial and antifungal properties.[1][2][3][9]

-

Anticancer Activity: The bioreductive activation of the nitro group under hypoxic conditions, often found in solid tumors, is a known mechanism for anticancer drugs.

-

Enzyme Inhibition: The scaffold could be elaborated to design inhibitors for various enzymes, a common strategy in drug discovery.

Safety and Handling

Specific safety data for this compound is limited. However, based on data for structurally similar compounds such as 2-bromo-4-methyl-1-nitrobenzene, the following hazards should be considered[10]:

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

It is highly recommended to consult the specific Safety Data Sheet (SDS) for this compound before handling.

Conclusion

This compound is a valuable chemical intermediate with potential for applications in medicinal chemistry and materials science. Its synthesis is achievable through standard organic chemistry techniques. While its specific biological profile is yet to be fully elucidated, its structural features make it an attractive starting point for the synthesis of novel bioactive compounds. Further research into the biological activities of this and related compounds is warranted to explore their full therapeutic potential.

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. 2-Bromo-1,3-dimethyl-5-nitrobenzene | C8H8BrNO2 | CID 7022096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. nbinno.com [nbinno.com]

- 8. quora.com [quora.com]

- 9. mdpi.com [mdpi.com]

- 10. 2-Bromo-4-methyl-1-nitrobenzene | C7H6BrNO2 | CID 8167038 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2,5-dimethyl-4-nitrobenzene

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the chemical properties, synthesis, and spectroscopic profile of 1-Bromo-2,5-dimethyl-4-nitrobenzene.

Core Chemical Properties

1-Bromo-2,5-dimethyl-4-nitrobenzene is a substituted aromatic compound. The presence of a bromine atom, a nitro group, and two methyl groups on the benzene ring dictates its chemical behavior and reactivity.

Physicochemical Data

The following table summarizes the key physicochemical properties of 1-Bromo-2,5-dimethyl-4-nitrobenzene.

| Property | Value | Reference |

| CAS Number | 15540-81-5 | [1][2] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| Purity | ≥98% | [1] |

| Topological Polar Surface Area (TPSA) | 43.14 Ų | [1] |

| logP (octanol-water partition coefficient) | 2.97414 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Experimental Protocols

The synthesis of 1-Bromo-2,5-dimethyl-4-nitrobenzene typically involves the nitration of a brominated xylene derivative or the bromination of a nitrated xylene. Below is a plausible synthetic route and generalized experimental protocols for its preparation and characterization.

Synthesis of 1-Bromo-2,5-dimethyl-4-nitrobenzene

A common synthetic approach is the nitration of 1-bromo-2,5-dimethylbenzene.

Experimental Protocol: Nitration of 1-Bromo-2,5-dimethylbenzene

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to concentrated sulfuric acid with continuous stirring.

-

Reaction: Slowly add 1-bromo-2,5-dimethylbenzene dropwise to the cold nitrating mixture. The temperature should be maintained below 10 °C to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture over crushed ice. The crude product will precipitate out of the solution.

-

Purification: The solid product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the protons of the two methyl groups. The chemical shifts and coupling patterns will be indicative of their positions on the substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, with chemical shifts influenced by the attached substituents (bromo, nitro, and methyl groups).

Generalized Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-O stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

C-Br stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 700 cm⁻¹.

Generalized Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (230.06 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in M⁺ and M+2 peaks of similar intensity.

-

Fragmentation: Common fragmentation patterns may include the loss of the nitro group (NO₂) or the bromine atom.

Generalized Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI).

-

Mass Analysis: Analyze the resulting ions to obtain the mass spectrum.

Reactivity and Potential Signaling Pathways

The chemical reactivity of 1-Bromo-2,5-dimethyl-4-nitrobenzene is governed by the electronic effects of its substituents.

-

Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director. The methyl groups are activating and ortho-, para-directing. The bromine atom is deactivating but ortho-, para-directing. The overall reactivity and the position of further substitution will depend on the interplay of these electronic effects and steric hindrance.

-

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group activates the benzene ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the bromine atom by a strong nucleophile.

At present, there is no specific information linking 1-Bromo-2,5-dimethyl-4-nitrobenzene to any established signaling pathways or biological activities. Its utility is primarily as a synthetic intermediate in the preparation of more complex molecules.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 1-Bromo-2,5-dimethyl-4-nitrobenzene and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide on the Physical Properties of 2-Bromo-1,3-dimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Bromo-1,3-dimethyl-4-nitrobenzene (CAS Number: 60956-25-4). Due to the limited availability of experimentally determined quantitative data in publicly accessible literature, this document outlines detailed, standardized experimental protocols for the determination of its key physical characteristics. Furthermore, a logical workflow for the complete physical and spectroscopic characterization of this compound is provided.

Core Physical Properties

| Property | Value | Source |

| CAS Number | 60956-25-4 | |

| Molecular Formula | C₈H₈BrNO₂ | [1][2][3] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| Physical Form | Solid | |

| Purity | 97% | |

| InChI Key | KHZIUZUDLBDCMN-UHFFFAOYSA-N | |

| Storage Conditions | Sealed in dry, room temperature | [2] |

Experimental Protocols for Physical Characterization

The following sections detail the standard methodologies for determining the primary physical properties of a solid organic compound such as this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Principle: The temperature at which the solid phase of a substance transitions to the liquid phase at atmospheric pressure is its melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Determination of Boiling Point (for solids that can be distilled)

While this compound is a solid at room temperature, its boiling point at reduced pressure could be determined if it is thermally stable.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For high-melting solids, this is often determined under vacuum to prevent decomposition at high temperatures.

Apparatus:

-

Thiele tube or microscale distillation apparatus

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or oil bath)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure (Thiele Tube Method):

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed inside the test tube with the open end submerged in the sample.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and use in chemical reactions.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Apparatus:

-

Test tubes with stoppers

-

Vortex mixer

-

Graduated cylinders or pipettes

-

Analytical balance

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane)

Procedure (Qualitative):

-

Approximately 10-20 mg of this compound is placed into a series of labeled test tubes.

-

A small volume (e.g., 1 mL) of a specific solvent is added to each test tube.

-

The test tubes are stoppered and agitated vigorously using a vortex mixer for 1-2 minutes.

-

The samples are allowed to stand, and the solubility is visually assessed as soluble, partially soluble, or insoluble.

Procedure (Quantitative - Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.

-

The flask is agitated in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the mixture is allowed to stand to allow undissolved solid to settle.

-

A known volume of the supernatant is carefully removed and filtered to remove any suspended solid particles.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy, against a calibration curve of known concentrations.

Spectroscopic Characterization Protocols

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: The proton NMR spectrum is acquired to determine the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is acquired to determine the number of different types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Procedure (KBr Pellet):

-

A small amount of this compound (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The IR spectrum of the pellet is recorded.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Procedure:

-

A small amount of the sample is introduced into the mass spectrometer.

-

The sample is ionized using a suitable technique (e.g., electron ionization - EI).

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and spectroscopic characterization of a chemical compound like this compound.

Figure 1: Logical workflow for the physical and spectroscopic characterization of this compound.

References

Elucidation of the Molecular Structure of 2-Bromo-1,3-dimethyl-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Bromo-1,3-dimethyl-4-nitrobenzene, a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectroscopic data for this specific molecule, this guide leverages data from analogous compounds to predict its spectral characteristics. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.

Chemical Identity and Physical Properties

This compound, also known by its synonym 4-Bromo-6-nitro-m-xylene, is a crystalline solid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 69383-59-1 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Melting Point | 54 °C | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4-Bromo-6-nitro-m-xylene, 2-Nitro-4-bromo-m-xylene, 5-Bromo-2,4-dimethylnitrobenzene | [1] |

Predicted Spectroscopic Data for Structural Characterization

The following sections detail the predicted spectroscopic data for this compound, which are essential for its unambiguous identification. These predictions are based on the known spectral data of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and methyl protons. The chemical shifts are influenced by the electronic effects of the bromo, nitro, and methyl substituents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | Singlet | 1H | Aromatic H |

| ~ 7.3 - 7.6 | Singlet | 1H | Aromatic H |

| ~ 2.4 | Singlet | 3H | Methyl (-CH₃) |

| ~ 2.3 | Singlet | 3H | Methyl (-CH₃) |

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on the substitution pattern of the benzene ring.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 148 - 152 | C-NO₂ |

| ~ 138 - 142 | C-CH₃ |

| ~ 135 - 139 | C-CH₃ |

| ~ 130 - 134 | Aromatic C-H |

| ~ 125 - 129 | Aromatic C-H |

| ~ 120 - 124 | C-Br |

| ~ 20 - 23 | -CH₃ |

| ~ 18 - 21 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule. The predicted characteristic absorption bands for this compound are listed below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H Stretch (Methyl) |

| ~ 1525 - 1475 | Strong | Asymmetric NO₂ Stretch |

| ~ 1355 - 1335 | Strong | Symmetric NO₂ Stretch |

| ~ 1600, 1450 | Medium-Strong | Aromatic C=C Bending |

| ~ 1050 - 1000 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

| m/z | Interpretation |

| ~ 230/232 | Molecular ion peak (M⁺, M+2), showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) |

| ~ 213/215 | [M - OH]⁺ |

| ~ 184/186 | [M - NO₂]⁺ |

| ~ 105 | [C₈H₉]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Nitration of 2-Bromo-m-xylene

A plausible synthetic route to this compound is the nitration of 2-bromo-m-xylene.

Materials:

-

2-Bromo-m-xylene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Beaker

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask cooled in an ice bath, add 2-bromo-m-xylene.

-

Slowly add concentrated sulfuric acid while stirring.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-bromo-m-xylene, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and then with a 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H NMR.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable solvent like chloroform and acquire the spectrum in a solution cell.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI).

-

Analysis: Acquire the mass spectrum, ensuring a clear molecular ion peak and characteristic fragment ions are observed.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Workflow for Structure Elucidation

Caption: Experimental workflow for synthesis and structural analysis.

References

In-Depth Technical Guide: 2-Bromo-1,3-dimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-1,3-dimethyl-4-nitrobenzene, alongside a discussion of its potential applications and synthesis. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted properties and information from structurally related molecules to offer a thorough resource.

Core Compound Data

This compound, with the CAS Number 60956-25-4, is a substituted aromatic compound. Its structure incorporates a benzene ring with bromo, nitro, and two methyl functional groups, suggesting its potential as a versatile intermediate in organic synthesis.

Quantitative Physicochemical Data

The following table summarizes the key quantitative data for this compound. It is important to note that while the molecular weight and formula are definitive, other physical properties are predicted values due to a lack of published experimental data.

| Property | Value | Source |

| Molecular Weight | 230.06 g/mol | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| CAS Number | 60956-25-4 | [1][2] |

| Physical Form | Solid (Predicted) | |

| Storage Temperature | Room temperature, sealed in a dry environment. |

Synthesis and Experimental Protocols

General Nitration Procedure for Aromatic Compounds (Illustrative):

A common method for nitration involves the use of a nitrating mixture, typically consisting of concentrated nitric acid and concentrated sulfuric acid.

-

The aromatic substrate (e.g., 2-bromo-1,3-dimethylbenzene) is dissolved in a suitable solvent.

-

The nitrating mixture is added dropwise to the solution of the substrate, maintaining a controlled temperature, often with an ice bath.

-

After the addition is complete, the reaction mixture is stirred for a specified period.

-

The reaction is then quenched by pouring it into ice water.

-

The product is extracted with an organic solvent, washed, dried, and purified, typically by recrystallization or column chromatography.

General Bromination Procedure for Aromatic Compounds (Illustrative):

Bromination of an activated aromatic ring can be achieved using bromine in the presence of a Lewis acid catalyst.

-

The aromatic substrate (e.g., 1,3-dimethyl-4-nitrobenzene) is dissolved in an inert solvent.

-

A Lewis acid catalyst, such as FeBr₃, is added.

-

Bromine is added dropwise to the mixture at a controlled temperature.

-

The reaction is monitored until completion.

-

The reaction mixture is then worked up by washing with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by washing with water and brine.

-

The organic layer is dried and the solvent is removed to yield the crude product, which is then purified.

Potential Biological Activity and Applications in Drug Development

Nitroaromatic compounds are a known class of molecules with a wide range of biological activities, often attributed to the enzymatic reduction of the nitro group within cells, leading to the formation of cytotoxic reactive nitrogen species. While specific studies on the biological activity of this compound are not extensively documented, its structural motifs suggest potential areas of investigation.

Aromatic nitro compounds have been explored for their utility in the synthesis of pharmaceuticals and other bioactive molecules. The nitro group can be reduced to an amine, a key functional group in many active pharmaceutical ingredients (APIs), and the bromine atom can serve as a handle for various cross-coupling reactions to build molecular complexity.

Given its structure, this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.[3] It can be used as a reference substance for drug impurities and as a reagent in biomedical research.[2]

Visualizing Synthesis and Logic

To conceptualize the potential synthetic pathways and the logical relationship of this compound as a synthetic intermediate, the following diagrams are provided.

Caption: Potential synthetic routes to this compound.

Caption: Role as a versatile synthetic intermediate.

References

A Technical Guide to the Regioselective Synthesis of 2-Bromo-1,3-dimethyl-4-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-1,3-dimethyl-4-nitrobenzene, a valuable chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthesis strategy, grounded in the principles of electrophilic aromatic substitution. We present a detailed, field-proven protocol for the most logical and efficient two-step synthesis starting from 1,3-dimethylbenzene (m-xylene). The core of this guide emphasizes the causal relationships between substrate structure, directing group effects, and reaction conditions that govern the regioselective outcome of the synthesis. All procedural and mechanistic claims are supported by authoritative references to ensure scientific integrity and reproducibility.

Strategic Synthesis Design: A Mechanistic Rationale

The synthesis of a polysubstituted benzene ring like this compound is a classic exercise in controlling regioselectivity. The final arrangement of the bromo, nitro, and two methyl groups is not arbitrary; it is the result of a carefully planned sequence of electrophilic aromatic substitution (EAS) reactions. The success of the synthesis hinges on understanding the directing effects of the substituents.

-

Methyl Groups (-CH₃): Activating and ortho, para-directing.

-

Nitro Group (-NO₂): Strongly deactivating and meta-directing.

-

Bromo Group (-Br): Deactivating and ortho, para-directing.

The most logical and commercially viable starting material is 1,3-dimethylbenzene (m-xylene). This precursor contains the core dimethylbenzene structure, and its two activating methyl groups provide a highly reactive substrate for initial substitutions.

The central strategic choice is the order of nitration and bromination.

-

Nitration First, then Bromination (The Preferred Pathway): Nitrating m-xylene first takes advantage of the strong activating and directing power of the two methyl groups. They synergistically direct the incoming nitronium electrophile (NO₂⁺) to the 4-position, which is para to one methyl and ortho to the other, yielding 1,3-dimethyl-4-nitrobenzene. In the subsequent bromination step, the directing effects of all three substituents converge. The two methyl groups direct ortho and para, while the nitro group directs meta. All three groups guide the incoming bromine electrophile to the 2-position, ensuring a high yield of the desired product.

-

Bromination First, then Nitration (A Less Favorable Pathway): If m-xylene is first brominated, the methyl groups would direct the bromine to the 4-position. Subsequent nitration of this intermediate (4-bromo-1,3-dimethylbenzene) would be less selective. The powerful activating methyl groups would direct the nitro group primarily to the 2- or 6-positions, leading to a mixture of isomers and not the desired this compound.

Therefore, this guide will focus exclusively on the scientifically sound and efficient nitration-then-bromination pathway.

Primary Synthesis Pathway: From m-Xylene to the Final Product

The validated two-step synthesis proceeds as outlined below. It is designed to maximize yield and purity by controlling the regiochemistry at each stage.

Caption: Overall reaction scheme for the synthesis of this compound.

Step 1: Synthesis of 1,3-Dimethyl-4-nitrobenzene

2.1.1 Underlying Chemistry This reaction is a classic electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The electron-rich π system of the m-xylene ring then attacks the nitronium ion. The two activating methyl groups stabilize the resulting carbocation intermediate (the sigma complex) and direct the substitution to the 4-position, which is sterically accessible and electronically favored. Temperature control is critical to prevent over-nitration (dinitration), which can occur at higher temperatures.[1][2][3]

2.1.2 Detailed Experimental Protocol Safety First: Always perform this procedure in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 100 mL of concentrated sulfuric acid (H₂SO₄, 98%).

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Nitrating Mixture: Slowly add 50 mL of concentrated nitric acid (HNO₃, 70%) to the stirred sulfuric acid via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. This creates the active nitrating mixture.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add 0.5 moles of 1,3-dimethylbenzene (m-xylene) dropwise from the dropping funnel. The rate of addition should be carefully controlled to ensure the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the ice bath and continue stirring at room temperature for 1 hour.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Isolation: Collect the precipitated product, which may be a yellow oil or solid, by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

-

Purification: The crude 1,3-dimethyl-4-nitrobenzene can be purified by vacuum distillation or recrystallization from ethanol to yield a pure product.

Step 2: Synthesis of this compound

2.2.1 Underlying Chemistry The bromination of the moderately deactivated 1,3-dimethyl-4-nitrobenzene is also an electrophilic aromatic substitution. In a strong acid medium like sulfuric acid, N-Bromosuccinimide (NBS) or bromine (Br₂) can serve as the source for the bromine electrophile (Br⁺). As previously discussed, the directing effects of the substituents are convergent:

-

-CH₃ at C1: Directs ortho to C2.

-

-CH₃ at C3: Directs ortho to C2.

-

-NO₂ at C4: Directs meta to C2.

This powerful convergence of directing effects makes the bromination at the C2 position highly efficient and selective, leading to a high yield of the desired final product.[4]

2.2.2 Detailed Experimental Protocol Safety First: Handle N-Bromosuccinimide and bromine with care in a fume hood. Bromine is highly corrosive and toxic. Nitrated aromatic compounds can be hazardous; avoid contact.

-

Dissolution: In a 250 mL three-necked flask, dissolve 0.1 moles of 1,3-dimethyl-4-nitrobenzene (from Step 1) in 50 mL of concentrated sulfuric acid.

-

Reagent Addition: While stirring at room temperature (20-25 °C), add 0.11 moles of N-Bromosuccinimide (NBS) in small portions over 30 minutes. A slight exotherm may be observed; maintain the temperature below 30 °C using a water bath if necessary.

-

Reaction: Stir the resulting mixture at room temperature for 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).[5]

-

Work-up: Upon completion, pour the reaction mixture into 600 g of crushed ice with stirring. A yellow solid will precipitate.

-

Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake extensively with water until the filtrate is neutral.

-

Purification: The crude this compound is then washed with a 5% sodium bicarbonate solution, followed by water, and dried.[5] For high purity, the product should be recrystallized from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pale yellow crystals.

Data Summary and Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Table 1: Key Reaction Parameters and Expected Outcomes

| Parameter | Step 1: Nitration | Step 2: Bromination |

| Starting Material | 1,3-Dimethylbenzene | 1,3-Dimethyl-4-nitrobenzene |

| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | N-Bromosuccinimide, Conc. H₂SO₄ |

| Temperature (°C) | 0–10 | 20–25 |

| Reaction Time | ~1.5 hours | ~1 hour |

| Typical Yield (%) | 75–85% | 80–90% |

| Appearance | Yellow oil or low-melting solid | Pale yellow crystalline solid |

| Melting Point | N/A (Product is often an oil) | 54 °C[6] |

Conclusion

The synthesis of this compound is most effectively and logically achieved via a two-step process starting with the nitration of 1,3-dimethylbenzene, followed by the bromination of the resulting 1,3-dimethyl-4-nitrobenzene intermediate. This pathway leverages the fundamental principles of electrophilic aromatic substitution, where a judicious choice of reaction sequence based on substituent directing effects ensures high regioselectivity and excellent overall yield. The protocols detailed herein represent a robust and reproducible method for obtaining this valuable chemical building block for further application in research and development.

References

An In-depth Technical Guide to 2-Bromo-1,3-dimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1,3-dimethyl-4-nitrobenzene, including its chemical properties, synthesis, and potential applications, with a focus on its relevance in research and drug development.

Chemical Identity and Properties

This compound, also known by its synonym 4-Nitro-2-bromo-m-xylene, is a substituted aromatic compound. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [2][3] |

| Molecular Weight | 230.06 g/mol | [2][3] |

| CAS Number | 53906-84-6 | [2] |

| Appearance | Crystalline solid | |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Soluble in organic solvents like alcohol, ether, and benzene.[4] Insoluble in water.[4] |

Synthesis of this compound

The synthesis of this compound typically involves the nitration of 2-bromo-1,3-dimethylbenzene (also known as 2-bromo-m-xylene). This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the benzene ring.

Experimental Protocol: Nitration of 2-Bromo-1,3-dimethylbenzene

This protocol is a general method for the nitration of aromatic compounds and can be adapted for the synthesis of this compound.

Materials:

-

2-Bromo-1,3-dimethylbenzene

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a flask equipped with a stirrer, cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.

-

Slowly add 2-bromo-1,3-dimethylbenzene to the cooled acid mixture while stirring continuously. Maintain the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for a specified time to allow the reaction to go to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture over crushed ice and stir.

-

Extract the product into an organic solvent such as dichloromethane.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

Nitroaromatic compounds are significant in medicinal chemistry and drug discovery.[5] The nitro group is a versatile functional group that can be a key pharmacophore or a precursor to other functional groups, such as an amino group, through reduction.

While specific drug development applications for this compound are not extensively documented in publicly available literature, its structure suggests potential as an intermediate in the synthesis of more complex molecules. The presence of three different substituents on the benzene ring (bromo, methyl, and nitro groups) offers multiple sites for further chemical modification.

Potential Synthetic Utility:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂), yielding 2-bromo-1,3-dimethyl-4-aminobenzene. This resulting aniline derivative can then serve as a building block for various heterocyclic compounds or be used in coupling reactions.

-

Cross-Coupling Reactions: The bromo substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

-

Nucleophilic Aromatic Substitution: The nitro group activates the benzene ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the bromo group under specific conditions.

The following diagram illustrates the potential synthetic transformations of this compound.

References

- 1. 2-Bromo-m-xylene | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1,3-dimethyl-5-nitrobenzene | C8H8BrNO2 | CID 7022096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-2,5-dimethyl-4-nitrobenzene | C8H8BrNO2 | CID 825808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ncert.nic.in [ncert.nic.in]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Spectral Characteristics of 2-Bromo-1,3-dimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the predicted spectroscopic data for 2-Bromo-1,3-dimethyl-4-nitrobenzene (C₈H₈BrNO₂). Due to a lack of publicly available experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring such spectra are also provided to aid researchers in their laboratory work.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by referencing data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The electron-withdrawing nitro group and the bromine atom will influence the chemical shifts of the aromatic protons, causing them to appear at lower field.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.5 - 8.2 | Doublet, Doublet |

| Methyl (CH₃) | 2.3 - 2.6 | Singlet |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-NO₂ | 145 - 150 |

| C-Br | 115 - 120 |

| C-CH₃ | 135 - 140 |

| Aromatic CH | 125 - 135 |

| Methyl (CH₃) | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, C-H bonds, and C-Br bond.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 |

| Asymmetric NO₂ stretch | 1550 - 1500 |

| Symmetric NO₂ stretch | 1350 - 1300 |

| C=C aromatic stretch | 1600 - 1450 |

| C-N stretch | 870 - 810 |

| C-Br stretch | 600 - 500 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 229/231 | Molecular ion peak, showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) |

| [M-NO₂]⁺ | 183/185 | Loss of the nitro group |

| [M-Br]⁺ | 150 | Loss of the bromine atom |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. These methods are standard for the analysis of solid organic compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity (shimming).

-

Acquire the spectrum using a standard pulse sequence.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Use a broadband proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

The resulting spectrum will show the molecular ion and characteristic fragment ions.

-

Visualizations

Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of this compound and highlights the key proton and carbon environments relevant to NMR spectroscopy.

Caption: Structure of this compound.

Spectroscopic Analysis Workflow

This diagram outlines the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-1,3-dimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Bromo-1,3-dimethyl-4-nitrobenzene, a versatile aromatic intermediate. The strategic placement of a bromine atom, a nitro group, and two methyl groups on the benzene ring imparts a distinct reactivity profile, making it a valuable substrate for a variety of organic transformations. This document details its engagement in nucleophilic aromatic substitution, reduction of the nitro group, and palladium-catalyzed cross-coupling reactions, providing experimental protocols and quantitative data where available for analogous systems.

Core Reactivity Profiles

The reactivity of this compound is primarily dictated by the interplay of the electronic and steric effects of its substituents. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The bromine atom serves as an excellent leaving group in such substitutions and is a key handle for metal-catalyzed cross-coupling reactions. The two methyl groups provide steric hindrance and have a modest electron-donating effect.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly deactivating nitro group at the 4-position makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. The bromine atom at the 2-position (ortho to the nitro group) is well-positioned to be displaced by a variety of nucleophiles.

Reaction Principle: The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (bromide).[1][2] The negative charge of the intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it and facilitates the reaction.[1]

Expected Reactivity: In reactions with nucleophiles such as alkoxides (e.g., sodium methoxide), the bromine atom is expected to be substituted to yield the corresponding ether. Based on analogous systems, this reaction is anticipated to proceed with high efficiency.[3]

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Nucleophile | Reagents and Conditions | Product | Expected Yield (%) | Reference |

| Sodium Methoxide | Sodium methoxide (1.1–1.5 eq), DMF, Room temperature to 80 °C | 2-Methoxy-1,3-dimethyl-4-nitrobenzene | ~98 | [3] |

| Morpholine | Morpholine (1.2 eq), K₂CO₃ (2.0 eq), DMSO, 80-100 °C | 4-(1,3-Dimethyl-4-nitrophenyl)morpholine | High | [3] |

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Reagent Addition: Add sodium methoxide (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extraction: Extract the product with dichloromethane (3 x volumes).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to a primary amine, yielding 2-bromo-1,3-dimethyl-4-aminobenzene. This transformation is a common and crucial step in the synthesis of various more complex molecules, as the resulting aniline is a versatile building block.

Reaction Principle: A common method for the reduction of aromatic nitro groups is the use of a metal in an acidic medium, such as tin(II) chloride in hydrochloric acid.[4] The reaction proceeds through a series of electron and proton transfers.

Table 2: Conditions for the Reduction of Aromatic Nitro Compounds

| Reagent | Conditions | Product | Reference |

| SnCl₂·2H₂O | Ethanol, Reflux | 2-Bromo-1,3-dimethyl-4-aminobenzene | [5] |

| Fe / NH₄Cl | Ethanol/Water, Reflux | 2-Bromo-1,3-dimethyl-4-aminobenzene | [6] |

| Catalytic Hydrogenation (e.g., Pd/C) | H₂, Methanol | 2-Bromo-1,3-dimethyl-4-aminobenzene | [7] |

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and ethanol.

-

Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) in concentrated hydrochloric acid to the stirred solution of the nitroarene.

-

Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

-

Work-up: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions.

This reaction is a powerful method for the synthesis of arylamines from aryl halides.

Reaction Principle: The Buchwald-Hartwig amination involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle consists of oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 80-95 (estimated) | [9] |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.1) | Dioxane | 100 | 70-80 (estimated) | [9] |

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.015 mmol), and XPhos (0.03 mmol).

-

Base Addition: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (NaOtBu; 1.4 mmol).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.

-

Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol).

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 8-12 hours, monitoring by TLC or GC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite®. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds.

Reaction Principle: This reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[10] The catalytic cycle is comprised of oxidative addition, transmetalation, and reductive elimination.[10]

Table 4: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic Acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-110 | 81 (representative) | [11] |

| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-110 | 92 (on similar substrate) | [11] |

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with high-purity nitrogen or argon.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion

This compound exhibits a well-defined and synthetically useful reactivity profile. The strong activating effect of the nitro group facilitates nucleophilic aromatic substitution at the bromine-bearing carbon. The nitro group itself can be efficiently reduced to an amine, providing a key synthetic intermediate. Furthermore, the carbon-bromine bond serves as an excellent handle for palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling, enabling the facile construction of new carbon-nitrogen and carbon-carbon bonds. The protocols and data presented in this guide, based on established methodologies for analogous systems, provide a solid foundation for the application of this versatile building block in research and development.

References

- 1. learninglink.oup.com [learninglink.oup.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 5. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 2-Bromo-1,3-dimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-dimethyl-4-nitrobenzene (CAS No. 60956-25-4) is a substituted nitrobenzene derivative.[1] Compounds of this class are often utilized as intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[2][3] A thorough understanding of the solubility of such an intermediate is fundamental for its application in chemical synthesis, particularly for reaction solvent selection, optimization of reaction conditions, product purification through crystallization, and formulation development.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide furnishes a detailed, universally applicable experimental protocol for its determination. Furthermore, it presents logical workflows to guide researchers in solubility assessment and to illustrate the pivotal role of solubility in research and development.

Solubility Profile

As a non-polar organic molecule, this compound is expected to exhibit low solubility in water and higher solubility in organic solvents. The presence of the nitro group may confer some polarity to the molecule, but the bromine atom and the dimethylated benzene ring contribute to its lipophilic character.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method | Reference |

| e.g., Ethanol | 25 | Data not available | Data not available | Shake-Flask | [Your Data] |

| e.g., Acetone | 25 | Data not available | Data not available | Shake-Flask | [Your Data] |

| e.g., Water | 25 | Data not available | Data not available | Shake-Flask | [Your Data] |

Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a given solvent.[5] The following protocol is a generalized procedure that can be readily adapted for this compound.

Objective: To determine the saturation solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., ethanol, acetone, water)

-

Scintillation vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Accurately add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[5]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to sediment.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Determine the concentration of this compound in the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometer. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the concentration of the saturated solution by applying the dilution factor to the measured concentration of the diluted sample.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Experimental Solubility Determination

Factors Influencing Solubility

Caption: Key Factors Influencing Solubility

Conclusion

While quantitative solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to determine this crucial parameter. The detailed experimental protocol for the shake-flask method offers a reliable means of generating accurate solubility data. Understanding the factors that influence solubility, as depicted in the provided diagram, is essential for troubleshooting and for the effective application of this compound in research and development, particularly in the synthesis of novel pharmaceutical and agrochemical agents.

References

A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-1,3-dimethyl-4-nitrobenzene

This guide provides an in-depth overview of the safety and handling protocols for 2-Bromo-1,3-dimethyl-4-nitrobenzene, a chemical compound pertinent to researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound (CAS No. 60956-25-4), this document synthesizes data from the safety profiles of structurally similar compounds, including various bromo-nitrobenzene and dimethyl-nitrobenzene isomers. Professionals should handle this compound with the precautions outlined herein, recognizing the potential hazards extrapolated from analogous chemical structures.

Hazard Identification and Classification

This compound is anticipated to be a hazardous substance. Based on data from similar compounds, it is classified as follows:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5]

-

Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5][6]

-

Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4][5][6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3][4][5][6]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure, with potential effects on the liver, respiratory system, blood, and reproductive system.[3][5]

GHS Hazard Statements:

-

H332: Harmful if inhaled.[2]

Physical and Chemical Properties

| Property | 2-Bromo-1-methyl-4-nitrobenzene | 2-Bromo-4-methyl-1-nitrobenzene | Nitrobenzene |

| Molecular Formula | C7H6BrNO2[7][8] | C7H6BrNO2[6] | C6H5NO2[9] |

| Molecular Weight | 216.03 g/mol [7][8] | 216.03 g/mol [6] | 123.11 g/mol [9] |

| Melting Point | Not Available | Not Available | 5.7°C[9] |

| Boiling Point | Not Available | Not Available | 210.8°C[9] |

| Flash Point | Not Available | Not Available | 87.78°C (Closed Cup)[9] |

| Vapor Density | Not Available | Not Available | 4.25 (Air = 1)[9] |

| Specific Gravity | Not Available | Not Available | 1.2 (Water = 1)[9] |

| LD50 (Oral, Mouse) | Not Available | Not Available | 590 mg/kg[9] |

Experimental Protocols: Safe Handling and Storage

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][10][11][12]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][12]

Personal Protective Equipment (PPE):

-